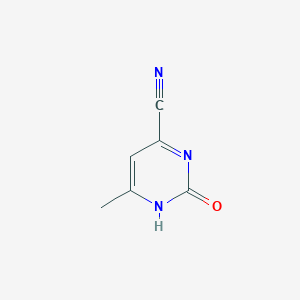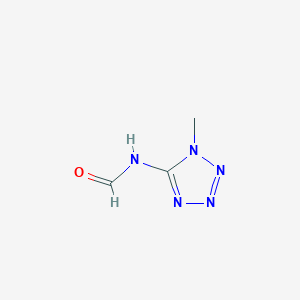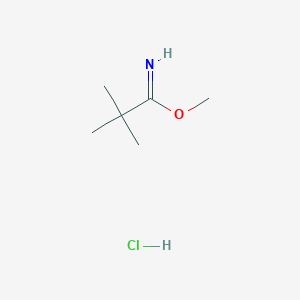
1,3-dicyclopropylthiourea
Descripción general
Descripción
1,3-dicyclopropylthiourea is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Controlled Ring-Opening Polymerizations
1,3-dicyclopropylthiourea, a type of bicyclic isothiourea, has been shown to mediate controlled ring-opening polymerizations (ROP) of lactides. This process yields high molecular weight polylactides (PLA) with narrow polydispersities. The cyclic structure of PLA is confirmed by viscosity measurement and MALDI-TOF mass spectrometry. Compared to other initiators, isothioureas are more selective in producing cyclic PLA without significant linear contaminants. The mechanism involves acyl amidinium, supporting the hypothesis that this type of polymerization generates linear chains from a ketene aminal intermediate (Zhang & Waymouth, 2014).
Synthesis of Complex Molecular Architectures
This compound derivatives, like 1,4-dithianes, have applications in synthesizing complex molecular architectures. They demonstrate specific heterocyclic reactivity useful for controlled carbon-carbon bond synthesis. The versatility of these compounds extends to assembling diverse molecular structures, including lipids, carbohydrates, and carbocyclic scaffolds (Ryckaert et al., 2023).
Structural and Spectral Analysis
This compound derivatives have been synthesized and analyzed for their structural and spectral properties. Techniques such as FT-IR, NMR, and mass spectroscopy, along with X-ray crystallography, have been employed to determine the molecular structure and crystallization patterns of these compounds (Aydın et al., 2012).
Soil Fumigation and Bacterial Communities
Studies have explored the use of this compound-related compounds in soil fumigation. Research on 1,3-dichloropropene, for instance, has assessed its impact on soil bacterial communities. This compound, a soil fumigant, affects bacterial diversity initially but shows a recovery in later treatments. Its impact on the indigenous soil microbial community is short-term and transitory, providing insights into the ecological safety of such compounds (Liu et al., 2015).
Spirocyclic Heterocycles Synthesis
This compound-related compounds are utilized in the multi-component synthesis of spirocyclic heterocycles. These heterocycles contain both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs, achieved through 1,3-dipolar cycloaddition processes. This synthesis method demonstrates complete stereoselectivity, high atom economy, and compatibility with a range of cyclopropenes and α-amino acids (Wang et al., 2021).
Propiedades
IUPAC Name |
1,3-dicyclopropylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYCPTONHUPFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590227 | |
| Record name | N,N'-Dicyclopropylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59814-70-9 | |
| Record name | N,N'-Dicyclopropylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)










